molecular formula C18H20N2O4S B2434115 (Z)-5-(4-ethylbenzylidene)-3-(2-morpholino-2-oxoethyl)thiazolidine-2,4-dione CAS No. 637326-63-7

(Z)-5-(4-ethylbenzylidene)-3-(2-morpholino-2-oxoethyl)thiazolidine-2,4-dione

Cat. No.: B2434115
CAS No.: 637326-63-7
M. Wt: 360.43
InChI Key: LGOZLFHOISXMTO-PTNGSMBKSA-N
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Description

(Z)-5-(4-ethylbenzylidene)-3-(2-morpholino-2-oxoethyl)thiazolidine-2,4-dione is a synthetic organic compound that belongs to the thiazolidinedione class. These compounds are known for their diverse biological activities, including anti-inflammatory, antidiabetic, and anticancer properties. The unique structure of this compound, featuring a thiazolidine-2,4-dione core with a morpholino and ethylbenzylidene substituent, contributes to its distinct chemical and biological characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-5-(4-ethylbenzylidene)-3-(2-morpholino-2-oxoethyl)thiazolidine-2,4-dione typically involves a multi-step process:

    Formation of the Thiazolidine-2,4-dione Core: This step involves the reaction of thiourea with chloroacetic acid to form the thiazolidine-2,4-dione ring.

    Introduction of the Morpholino Group: The morpholino group is introduced through a nucleophilic substitution reaction, where the thiazolidine-2,4-dione core reacts with 2-chloro-N-morpholinoacetamide.

    Formation of the Ethylbenzylidene Substituent: The final step involves the condensation of the intermediate product with 4-ethylbenzaldehyde under basic conditions to form the (Z)-5-(4-ethylbenzylidene) derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(Z)-5-(4-ethylbenzylidene)-3-(2-morpholino-2-oxoethyl)thiazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the morpholino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiazolidinedione derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Z)-5-(4-ethylbenzylidene)-3-(2-morpholino-2-oxoethyl)thiazolidine-2,4-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

Biologically, this compound has shown potential as an anti-inflammatory and antidiabetic agent. It can modulate various biological pathways, making it a candidate for drug development.

Medicine

In medicine, the compound is being investigated for its anticancer properties. It has been found to inhibit the growth of certain cancer cell lines, making it a promising candidate for chemotherapy.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (Z)-5-(4-ethylbenzylidene)-3-(2-morpholino-2-oxoethyl)thiazolidine-2,4-dione involves its interaction with various molecular targets. The compound can bind to and inhibit enzymes involved in inflammation and cancer progression. It can also modulate signaling pathways related to glucose metabolism, making it effective in managing diabetes.

Comparison with Similar Compounds

Similar Compounds

    Rosiglitazone: Another thiazolidinedione derivative used as an antidiabetic agent.

    Pioglitazone: Similar to rosiglitazone, used for managing blood sugar levels in diabetes.

    Troglitazone: An older thiazolidinedione compound with similar properties but withdrawn due to safety concerns.

Uniqueness

(Z)-5-(4-ethylbenzylidene)-3-(2-morpholino-2-oxoethyl)thiazolidine-2,4-dione stands out due to its unique substituents, which confer distinct chemical and biological properties. Its combination of a morpholino group and an ethylbenzylidene substituent is not commonly found in other thiazolidinedione derivatives, making it a valuable compound for further research and development.

Properties

IUPAC Name

(5Z)-5-[(4-ethylphenyl)methylidene]-3-(2-morpholin-4-yl-2-oxoethyl)-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4S/c1-2-13-3-5-14(6-4-13)11-15-17(22)20(18(23)25-15)12-16(21)19-7-9-24-10-8-19/h3-6,11H,2,7-10,12H2,1H3/b15-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGOZLFHOISXMTO-PTNGSMBKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C=C2C(=O)N(C(=O)S2)CC(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=O)S2)CC(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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